![molecular formula C16H15ClN2O4S B2445921 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-27-3](/img/structure/B2445921.png)
5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
The compound “5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a chloro group, a methoxy group, an indolinone group, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indolinone core, with the various substituents attached at the appropriate positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the indolinone core might undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Cognitive Enhancing Properties
One study on a related compound, SB-399885, demonstrated its potent and selective antagonistic effects on 5-HT6 receptors, highlighting its potential in enhancing cognitive functions. This compound showed significant improvement in cognitive deficits in aged rats and increased extracellular acetylcholine levels, suggesting its utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Herbicide Selectivity and Metabolism
Research on chlorsulfuron, a compound sharing a benzenesulfonamide moiety, has revealed its selectivity as a herbicide for cereals due to the ability of these plants to metabolize the herbicide into an inactive product. This metabolism process is crucial for the herbicide's selectivity, offering insights into the development of selective agrochemicals (Sweetser, Schow, & Hutchison, 1982).
Photodynamic Therapy Applications
A new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base, has been synthesized for potential applications in photodynamic therapy. This compound's properties, including good fluorescence and high singlet oxygen quantum yield, make it a promising candidate for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Evaluation
Derivatives of 5-chloro-2-oxoindolin-3-ylideneamino benzenesulfonamide have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies provide a basis for the development of new therapeutic agents targeting various microbial infections and cancer types, showcasing the diverse biomedical applications of benzenesulfonamide derivatives (Kumar et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-13-5-4-12(7-10(13)8-16(19)20)18-24(21,22)15-9-11(17)3-6-14(15)23-2/h3-7,9,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRCSIKOAFANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide |
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